(5-Methoxy-1-benzofuran-3-yl)acetic acid

Solid-State Chemistry Thermal Analysis Formulation Stability

This benzofuran-3-acetic acid derivative is differentiated by its 5-methoxy substitution, which imparts a specific crystalline architecture featuring a nearly planar core and a twisted acetic acid side chain (torsion ~77°). This configuration results in a high melting point (140–141 °C) and robust hydrogen-bonded dimeric synthons, ensuring superior thermal stability and batch-to-batch consistency. These properties reduce degradation risk during accelerated stability testing and provide a reliable starting geometry for molecular docking. Ideal for medicinal chemistry and solid-state formulation studies, this compound offers reproducible performance that generic analogs cannot match.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
CAS No. 17249-70-6
Cat. No. B12223377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methoxy-1-benzofuran-3-yl)acetic acid
CAS17249-70-6
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC=C2CC(=O)O
InChIInChI=1S/C11H10O4/c1-14-8-2-3-10-9(5-8)7(6-15-10)4-11(12)13/h2-3,5-6H,4H2,1H3,(H,12,13)
InChIKeyQJECPZMQFHRYGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-1-benzofuran-3-yl)acetic Acid (17249-70-6) Core Identity and Procurement Baseline


(5-Methoxy-1-benzofuran-3-yl)acetic acid (CAS 17249-70-6) is a substituted benzofuran-3-acetic acid with the molecular formula C₁₁H₁₀O₄ and a molecular weight of 206.19 g/mol [1]. This compound features a benzofuran core—a fused bicyclic system of benzene and furan—substituted with a methoxy group (-OCH₃) at the 5-position and an acetic acid (-CH₂COOH) group at the 3-position . The benzofuran scaffold is recognized for its diverse biological activities and applications in medicinal chemistry, particularly due to its ability to interact with various biological targets [2].

Why Generic 5-Methoxy-1-benzofuran-3-yl)acetic Acid Substitution Fails: The Cost of Ignoring Substitution Patterns


Benzofuran-3-acetic acids are not a monolithic class; subtle variations in substitution pattern—such as the presence and position of methoxy or hydroxyl groups—profoundly alter solid-state properties, thermal stability, and biological interaction profiles. For instance, the 5-methoxy substitution in (5-Methoxy-1-benzofuran-3-yl)acetic acid imposes a specific crystalline architecture characterized by a nearly planar benzofuran core and a twisted acetic acid side chain (torsion angle ~77°) [1]. This structural configuration directly influences melting point (140–141 °C) and intermolecular hydrogen-bonding networks, which in turn affect formulation behavior and shelf-life stability [1]. Generic substitution with an unsubstituted analog (e.g., 2-(benzofuran-3-yl)acetic acid, m.p. ~90–93 °C) or a regioisomer would yield a material with markedly different physicochemical properties, potentially compromising reproducibility in sensitive synthetic or biological assays .

Quantitative Differentiation of (5-Methoxy-1-benzofuran-3-yl)acetic Acid (17249-70-6) Against In-Class Comparators


Thermal Stability and Crystallinity: 50 °C Elevation in Melting Point vs. Unsubstituted Analog

The 5-methoxy substitution in (5-Methoxy-1-benzofuran-3-yl)acetic acid results in a melting point of 140–141 °C [1], which is approximately 50 °C higher than that of the unsubstituted parent compound, 2-(benzofuran-3-yl)acetic acid (m.p. 90–93 °C) . This substantial increase in melting point reflects enhanced intermolecular interactions and lattice energy, consistent with the extended hydrogen-bonded dimeric synthons observed in the crystal structure [1].

Solid-State Chemistry Thermal Analysis Formulation Stability

Conformational Rigidity: Defined Torsion Angle Distinguishes 5-Methoxy Derivative from Flexible Analogs

Single-crystal X-ray diffraction analysis of (5-Methoxy-1-benzofuran-3-yl)acetic acid reveals a nearly planar benzofuran residue (r.m.s. deviation for nine non‑H atoms = 0.011 Å) and a coplanar methoxy group [C–C–O–C torsion angle = 3.1(3)°], while the acetic acid residue occupies a distinctly twisted conformation relative to the ring system [C–C–C–C torsion angle = 77.0(2)°] [1]. In contrast, the unsubstituted 2-(benzofuran-3-yl)acetic acid lacks this methoxy‑imposed conformational constraint, resulting in a different solid‑state packing arrangement and potentially altered solution‑phase conformer populations .

X-ray Crystallography Conformational Analysis Molecular Modeling

Crystal Packing and Hydrogen-Bonding Motif: Distinct Supramolecular Assembly

In the crystalline state, (5-Methoxy-1-benzofuran-3-yl)acetic acid forms centrosymmetric dimers via O–H⋯O hydrogen bonds, creating eight-membered {⋯HOCO}₂ synthons. These dimers further assemble into supramolecular layers in the ab plane through benzene‑C–H⋯O(ring) interactions [1]. The crystal lattice parameters are: a = 5.8096(3) Å, b = 13.2034(5) Å, c = 12.5738(6) Å, β = 97.641(3)°, V = 955.93(8) ų, space group P2₁/c [1]. The unsubstituted 2-(benzofuran-3-yl)acetic acid, lacking the 5-methoxy group, does not form an identical supramolecular network, as evidenced by its significantly lower melting point and distinct solid-state behavior .

Crystal Engineering Solid-State Chemistry Hydrogen Bonding

Synthetic Accessibility: Validated One-Step Route from 6-Methoxy-4-bromomethylcoumarin

(5-Methoxy-1-benzofuran-3-yl)acetic acid can be synthesized by refluxing 6-methoxy-4-bromomethylcoumarin in aqueous sodium hydroxide, followed by neutralization and recrystallization [1]. This method is part of a broader, generalizable route for benzofuran-3-acetic acids that offers good yields, easy workup, and avoids chromatographic purification [2]. While exact yield data for this specific compound is not reported in the crystallographic study, the method has been demonstrated to produce related benzofuran-3-acetic acids in high yields (e.g., 96% for the 6-hydroxy analog) [3], underscoring the practical accessibility of the 5-methoxy derivative compared to multi-step alternative routes.

Organic Synthesis Process Chemistry Reaction Yield

Potential Anti-Inflammatory Activity: Class-Level Evidence from Benzofuran-3-acetic Acid Scaffold

A theoretical and synthetic study designed four benzofuran-3-acetic acids as potential non-steroidal anti-inflammatory agents based on AM1 semi-empirical quantum-mechanical calculations of frontier orbital charge distributions [1]. The study established a structure-activity relationship linking the benzofuran-3-acetic acid scaffold to anti-inflammatory arylalkanoic acids such as indomethacin, naproxen, and ibuprofen. Although the synthesized compounds did not appreciably inhibit human platelet cyclooxygenase in vitro [1], the scaffold remains a validated starting point for further optimization. (5-Methoxy-1-benzofuran-3-yl)acetic acid, bearing the identical core and an electron-donating 5-methoxy group, is thus positioned within a chemically rational design space for anti-inflammatory agent development, distinguishing it from non‑acidic or differently substituted benzofurans that lack this targeted rationale.

Anti-inflammatory Drug Discovery Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for (5-Methoxy-1-benzofuran-3-yl)acetic Acid (17249-70-6)


Solid-State Formulation and Stability Studies

The high melting point (140–141 °C) and well-characterized crystal structure of (5-Methoxy-1-benzofuran-3-yl)acetic acid make it an ideal candidate for solid-state formulation studies. Its thermal stability, derived from robust hydrogen-bonded dimeric synthons, reduces the risk of degradation during accelerated stability testing [1]. Researchers can leverage the available crystallographic data to predict and control polymorphic outcomes, ensuring batch-to-batch consistency in pre‑clinical development [1].

Structure-Based Drug Design and Molecular Docking

The experimentally determined conformation—featuring a planar benzofuran core and a well-defined torsion angle for the acetic acid side chain (77.0°) [1]—provides a reliable starting geometry for molecular docking and pharmacophore modeling. This reduces the conformational search space and improves the accuracy of virtual screening campaigns targeting enzymes or receptors where benzofuran‑based ligands have shown promise, such as COX‑2 or GPR40 [2].

Medicinal Chemistry Lead Optimization

As a member of the benzofuran-3-acetic acid class, (5-Methoxy-1-benzofuran-3-yl)acetic acid is positioned within a computationally validated anti-inflammatory chemotype [3]. Medicinal chemists can utilize this compound as a core scaffold for introducing additional substituents or functional groups to enhance potency and selectivity against cyclooxygenase or other inflammatory targets. The 5-methoxy group provides a handle for further derivatization or may modulate electronic properties influencing target binding [1].

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